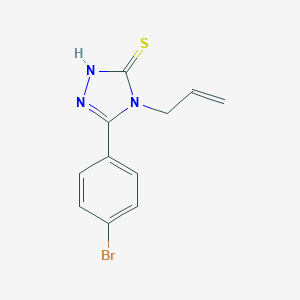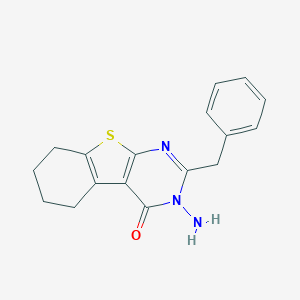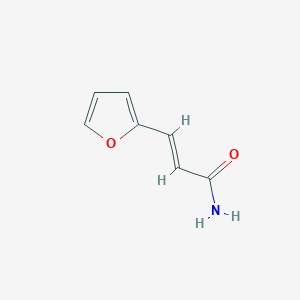
2-Furanacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Furanacrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and biological research. This compound has a furan ring attached to an acrylamide group, which makes it a versatile molecule with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Furanacrylamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of enzymes involved in inflammation and oxidative stress, which makes it a potential therapeutic agent for various diseases.
Efectos Bioquímicos Y Fisiológicos
2-Furanacrylamide has been shown to have various biochemical and physiological effects, including the inhibition of the production of pro-inflammatory cytokines, the reduction of oxidative stress, and the induction of apoptosis in cancer cells. This compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Furanacrylamide in lab experiments include its versatility and unique properties, which make it a valuable building block for the synthesis of bioactive molecules. However, the limitations of using this compound include its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for research on 2-Furanacrylamide, including the exploration of its potential as a therapeutic agent for various diseases, the development of new synthetic methods for this compound, and the investigation of its interactions with biological molecules. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to determine its potential side effects.
Métodos De Síntesis
The synthesis of 2-Furanacrylamide can be achieved through various methods, including the reaction of furfurylamine with acryloyl chloride, the reaction of furan with acrylamide, and the reaction of furan-2-carboxylic acid with ammonia and acryloyl chloride. The yield and purity of the product depend on the reaction conditions, such as temperature, solvent, and catalyst.
Aplicaciones Científicas De Investigación
2-Furanacrylamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. This compound has also been used as a building block for the synthesis of various bioactive molecules, such as furan-containing peptides, which have shown promising results in treating various diseases.
Propiedades
Número CAS |
623-16-5 |
|---|---|
Nombre del producto |
2-Furanacrylamide |
Fórmula molecular |
C7H7NO2 |
Peso molecular |
137.14 g/mol |
Nombre IUPAC |
(E)-3-(furan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C7H7NO2/c8-7(9)4-3-6-2-1-5-10-6/h1-5H,(H2,8,9)/b4-3+ |
Clave InChI |
XSVYCXHKWNFZLL-ONEGZZNKSA-N |
SMILES isomérico |
C1=COC(=C1)/C=C/C(=O)N |
SMILES |
C1=COC(=C1)C=CC(=O)N |
SMILES canónico |
C1=COC(=C1)C=CC(=O)N |
Otros números CAS |
623-16-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



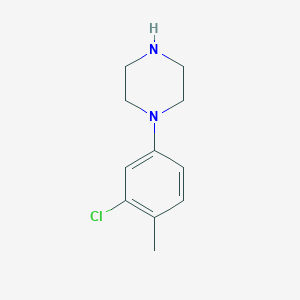
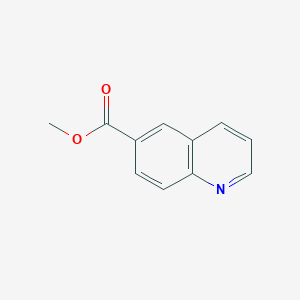
![2,4-Bis[(2,4-dinitrophenyl)sulfanyl]pyrimidine](/img/structure/B186400.png)
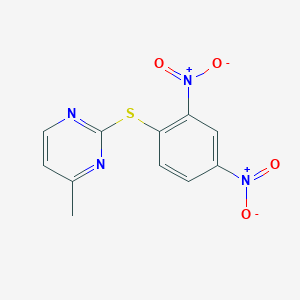
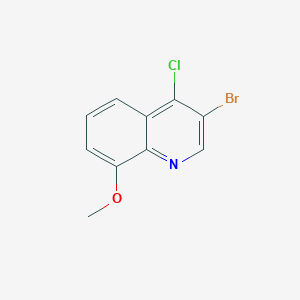
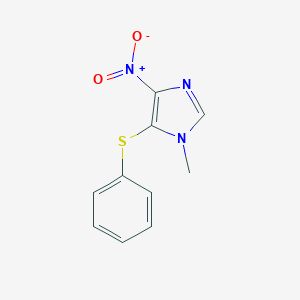
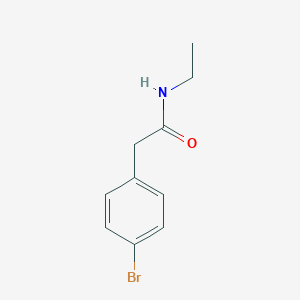
![8,8-dimethyl-3-(2-methylphenyl)-2-sulfanyl-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one](/img/structure/B186410.png)
![Pentyl {[3-(2-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B186411.png)
![3-[((E)-But-2-enyl)oxymethyl]-4-iodo-2-methoxy-6-trimethylsilanyl-pyridine](/img/structure/B186412.png)
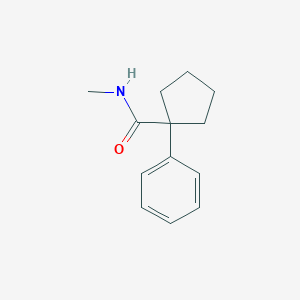
![Ethyl 4-methyl-2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B186416.png)
